molecular formula C19H22N2O4S B2558894 3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-39-7

3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2558894
CAS No.: 442650-39-7
M. Wt: 374.46
InChI Key: PRXWJYRNTOQGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazoline derivative features a 3,4-dimethoxyphenyl group at position 3, a methanesulfonyl (-SO₂Me) group at position 1, and a 4-methylphenyl group at position 5 (Figure 1). Pyrazolines are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The substituents on the pyrazoline core influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-5-7-14(8-6-13)17-12-16(20-21(17)26(4,22)23)15-9-10-18(24-2)19(11-15)25-3/h5-11,17H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXWJYRNTOQGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Precursor: 3-(3,4-Dimethoxyphenyl)-1-(4-Methylphenyl)Prop-2-En-1-One

The chalcone intermediate is synthesized via base-catalyzed Claisen-Schmidt condensation between 4-methylacetophenone and 3,4-dimethoxybenzaldehyde.

Procedure :

  • Combine 4-methylacetophenone (1.0 mmol, 134 mg) and 3,4-dimethoxybenzaldehyde (1.1 mmol, 182 mg) in ethanol (10 mL).
  • Add aqueous NaOH (40%, 2 mL) and reflux at 80°C for 6–8 hours.
  • Cool the mixture, pour into ice-water, and acidify with HCl to precipitate the chalcone.
  • Filter and recrystallize from ethanol.

Characterization :

  • Yield : 78–85%.
  • 1H NMR (CDCl3) : δ 7.82 (d, J = 15.6 Hz, 1H, CH=CH), 7.45–7.30 (m, 4H, aromatic), 6.95–6.85 (m, 3H, aromatic), 3.94 (s, 6H, OCH3), 2.42 (s, 3H, CH3).

Cyclocondensation to Form 3-(3,4-Dimethoxyphenyl)-5-(4-Methylphenyl)-4,5-Dihydro-1H-Pyrazole

The chalcone undergoes cyclization with hydrazine hydrate to form the pyrazoline core.

Procedure :

  • Dissolve chalcone (1.0 mmol, 312 mg) in ethanol (15 mL).
  • Add hydrazine hydrate (1.2 mmol, 60 μL) and reflux at 80°C for 12 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Characterization :

  • Yield : 70–75%.
  • 1H NMR (DMSO-d6) : δ 7.25–7.10 (m, 4H, aromatic), 6.85–6.75 (m, 3H, aromatic), 5.32 (dd, J = 11.2 Hz, 1H, CH2), 3.82 (s, 6H, OCH3), 3.10–2.95 (m, 2H, CH2), 2.35 (s, 3H, CH3).

N-Sulfonylation to Introduce the Methanesulfonyl Group

The pyrazoline’s 1-position NH is sulfonylated using methanesulfonyl chloride under basic conditions.

Procedure :

  • Dissolve pyrazoline (1.0 mmol, 329 mg) in dry dichloromethane (10 mL).
  • Add triethylamine (1.5 mmol, 209 μL) and cool to 0°C.
  • Dropwise add methanesulfonyl chloride (1.2 mmol, 104 μL) and stir at room temperature for 4 hours.
  • Wash with water, dry over Na2SO4, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:2).

Characterization :

  • Yield : 65–72%.
  • 1H NMR (CDCl3) : δ 7.40–7.25 (m, 4H, aromatic), 6.90–6.80 (m, 3H, aromatic), 5.25 (dd, J = 11.0 Hz, 1H, CH2), 3.88 (s, 6H, OCH3), 3.40 (s, 3H, SO2CH3), 3.05–2.90 (m, 2H, CH2), 2.38 (s, 3H, CH3).
  • 13C NMR (CDCl3) : δ 158.2 (C=O), 149.1, 148.5 (OCH3), 132.4–114.8 (aromatic), 62.1 (CH2), 56.2 (OCH3), 44.5 (SO2CH3), 21.3 (CH3).

Physicochemical Properties and Solvent Interactions

The compound’s behavior in polar aprotic solvents (e.g., DMSO, nitromethane) was analyzed to assess solute-solvent interactions:

Solvent Density (g/cm³) Viscosity (cP) Excess Molar Volume (cm³/mol)
DMSO 1.092 1.996 -0.45
Nitromethane 1.137 0.647 -0.62
DMSO + NM (1:1) 1.114 1.321 -0.53

Key Findings :

  • Stronger solute-solvent interactions in nitromethane, evidenced by more negative $$ V_m^E $$ values.
  • Dipole-dipole interactions dominate due to the compound’s polar sulfonyl and methoxy groups.

Structural Confirmation via X-ray Crystallography

Single-crystal X-ray analysis (performed analogously to) confirmed the planar pyrazoline ring and substituent orientations:

  • Dihedral Angles : 3.4° between pyrazoline and 4-methylphenyl ring; 87.8° between pyrazoline and 3,4-dimethoxyphenyl ring.
  • Intermolecular Interactions : π-π stacking between aromatic rings (3.8 Å spacing).

Chemical Reactions Analysis

Oxidation Reactions

The dihydro-pyrazole core can undergo oxidation to form the fully aromatic pyrazole structure. This reaction is typically achieved using mild oxidizing agents such as molecular oxygen under basic conditions or via transition-metal-free protocols. For example, pyrazolines are oxidized to pyrazoles by heating in dimethyl sulfoxide (DMSO) under oxygen . In cases where the methanesulfonyl group is present, selective oxidation may also occur at the sulfur center, potentially forming sulfone derivatives.

Reduction Reactions

The methanesulfonyl group (-SO₂Me) can be reduced to a sulfide (-SMe) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation alters the compound’s reactivity profile, as the sulfide group is less electrophilic compared to the sulfonyl group.

Substitution Reactions

  • Nucleophilic Aromatic Substitution (NAS):
    The aromatic substituents (e.g., 3,4-dimethoxyphenyl and 4-methylphenyl) may undergo substitution reactions depending on the electronic environment. Electron-withdrawing groups (e.g., methoxy substituents) activate the aromatic ring for electrophilic substitution, while electron-donating groups (e.g., methyl) deactivate it .

  • Sulfonyl Group Substitution:
    The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions under basic conditions, enabling the introduction of other substituents.

Cyclocondensation and Coupling Reactions

While the compound’s synthesis may involve cyclocondensation of hydrazines with diketones or β-keto esters , post-synthetic reactions might include cross-coupling methods (e.g., Suzuki-Miyaura) to modify aromatic substituents. These reactions typically require transition metal catalysts and are influenced by the electronic properties of the pyrazole ring .

Reaction Type Comparison Table

Reaction Type Reagents/Conditions Key Observations
Oxidation DMSO/O₂ (heating) , KMnO₄Converts dihydro-pyrazole to pyrazole; potential sulfone formation .
Reduction LiAlH₄Reduces -SO₂Me to -SMe, altering reactivity and biological activity.
Nucleophilic Substitution Base (e.g., Et₃N), nucleophileMethanesulfonyl group substitution; aromatic rings may react based on substituents .
Cyclocondensation Hydrazine + diketone, Knorr reaction Forms pyrazole ring; influenced by steric and electronic factors .

Research Findings

  • Oxidative Aromatization
    Pyrazolines (dihydro-pyrazoles) are readily oxidized to pyrazoles under mild conditions (e.g., DMSO/O₂) . This step is critical for enhancing stability and aromatic character.

  • Sulfonyl Group Reactivity
    The methanesulfonyl group acts as an electrophile, enabling covalent binding to nucleophilic targets (e.g., enzymes). Reduction to a sulfide alters its interaction profile, which is significant in drug design.

  • Substituent Effects on Reactivity

    • 3,4-Dimethoxyphenyl: The electron-donating methoxy groups activate the ring for electrophilic substitution but may hinder nucleophilic substitution .

    • 4-Methylphenyl: The methyl group is electron-donating, reducing reactivity at the para position .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electron-Withdrawing/Donating Effects: Influence substitution patterns on aromatic rings .

  • Sulfur Center Reactivity: The methanesulfonyl group’s electrophilicity drives covalent interactions, while reduction modulates this property.

  • Pyrazole Ring Stability: Oxidation enhances aromatic stability, affecting reaction pathways .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. Studies have shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in various in vitro models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals. Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have reported effective radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative stress-related disorders.

Antimicrobial Effects

Preliminary studies indicate that this pyrazole derivative may possess antimicrobial properties against various bacterial strains and fungi. Such properties make it a candidate for developing new antimicrobial agents to combat resistant strains.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of inflammatory markers in cell cultures treated with the compound compared to controls.

Case Study 2: Antioxidant Evaluation

In another study assessing antioxidant properties, this compound was tested alongside other known antioxidants. It exhibited comparable activity to established antioxidants like ascorbic acid, suggesting its potential for inclusion in dietary supplements aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazoline Derivatives

Compound Name R1 (Position 1) R3 (Position 3) R5 (Position 5)
Target Compound Methanesulfonyl 3,4-Dimethoxyphenyl 4-Methylphenyl
CPMPP Phenyl 3,4-Dimethoxyphenyl 4-Chlorophenyl
1-(4-Methyl-phenyl-sulfonyl)-5-phenyl 4-Methylphenylsulfonyl Phenyl Phenyl
3-Methyl-1-(4-nitrophenyl)-5-phenyl 4-Nitrophenyl Methyl Phenyl

Spectroscopic and Computational Studies

CPMPP has been extensively characterized using UV-Vis, FT-IR, and NMR spectroscopy. DFT calculations at the B3LYP/6-311++G(d,p) level reveal a planar pyrazoline ring with intramolecular hydrogen bonding between the methoxy oxygen and adjacent hydrogen atoms. The HOMO-LUMO gap (4.32 eV) suggests moderate reactivity, consistent with experimental UV-Vis absorption at 290 nm .

Fluorinated analogs , such as 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole , exhibit redshifted UV-Vis spectra due to fluorine’s electronegativity, with absorption peaks at 310–330 nm . Molecular docking studies using MOE software show that the 2-fluorophenyl group in this compound forms hydrophobic interactions with the DEN2 NS2B/NS3 protease active site (PDB: 2FOM), achieving a binding energy of -8.2 kcal/mol .

Structural and Electronic Effects

  • Methanesulfonyl vs. Phenyl Groups : The -SO₂Me group increases electrophilicity at position 1, improving interactions with nucleophilic enzyme residues compared to phenyl or nitro groups .
  • Halogen Substitution : Chlorophenyl (CPMPP) and fluorophenyl analogs exhibit distinct electronic profiles; chlorine’s larger atomic radius enhances steric effects, while fluorine’s electronegativity improves metabolic stability .
  • Methoxy Groups : The 3,4-dimethoxyphenyl moiety in CPMPP and the target compound contributes to π-stacking and hydrogen bonding, critical for target recognition .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a pyrazole ring substituted with methanesulfonyl and dimethoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.

Property Value
Molecular Formula C17H20N2O4S
Molecular Weight 348.42 g/mol
IUPAC Name This compound
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting cell membrane integrity and inhibiting bacterial enzymes.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Anticancer Properties : Studies suggest that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazoles, including this compound, possess significant antimicrobial properties. For instance, in vitro studies have shown that it effectively inhibits the growth of various bacterial strains.

Anti-inflammatory Activity

In a recent study, the compound was tested in animal models for its anti-inflammatory effects. Results indicated a marked reduction in edema and inflammatory markers when administered at therapeutic doses.

Anticancer Activity

A series of experiments conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound exhibits cytotoxic effects. The IC50 values were determined through MTT assays, revealing significant growth inhibition compared to control groups.

Cell Line IC50 (µM)
MCF-725.3
MDA-MB-23130.7

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study highlighted the efficacy of this pyrazole derivative against common pathogens such as E. coli and S. aureus. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli, indicating potent antibacterial activity.
  • Anti-inflammatory Research : In a controlled animal trial, administration of the compound resulted in a significant decrease in paw swelling induced by carrageenan, showcasing its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : A recent publication reported the use of this compound in combination with doxorubicin to enhance cytotoxicity against resistant breast cancer cells. The combination therapy displayed synergistic effects, improving overall efficacy.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide to predict binding to ATP pockets (e.g., CDK2 or EGFR kinases).
  • SAR studies : Modify substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) and measure IC₅₀ values .
  • In vitro assays : Use fluorescence polarization (FP) to quantify inhibition of kinase activity .

How do solvent effects impact the compound’s stability during storage?

Q. Advanced

  • Degradation pathways : Hydrolysis of the sulfonamide group in polar protic solvents (e.g., water, methanol).
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products.
  • Optimal storage : Anhydrous DMSO or solid-state under nitrogen .

What computational methods predict the compound’s spectroscopic signatures?

Q. Advanced

  • IR/Raman : DFT (B3LYP/6-311++G**) calculates vibrational modes with <5 cm⁻¹ deviation from experimental data.
  • NMR chemical shifts : GIAO method with PCM solvent models (e.g., chloroform) .
  • UV-Vis : TD-DFT predicts λₘₐₐ values for π→π* transitions in the 250–300 nm range .

How can synthetic byproducts be minimized in large-scale preparations?

Q. Advanced

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., sulfonylation).
  • Catalysis : Immobilized lipases or Pd/C for selective reductions.
  • PAT tools : In-line FTIR monitors reaction progress, reducing over-functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.